(S)-1-(3-Pyridyl)ethanol
Overview
Description
(S)-1-(3-Pyridyl)ethanol is a chiral alcohol with a pyridine ring attached to the ethanol backbone. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The presence of the pyridine ring imparts unique chemical properties, making it a valuable building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-1-(3-Pyridyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 3-pyridinecarboxaldehyde using a chiral reducing agent to ensure the formation of the (S)-enantiomer. Another method includes the asymmetric reduction of 3-pyridyl ketone using a chiral catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of 3-pyridinecarboxaldehyde using alcohol dehydrogenases is a widely adopted method due to its efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(3-Pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-pyridylcarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-pyridylmethanol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 3-pyridylcarboxylic acid.
Reduction: 3-pyridylmethanol.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
(S)-1-(3-Pyridyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: this compound is used in the production of agrochemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-Pyridyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions or hydrogen bonding with active sites, influencing the compound’s binding affinity and activity. In biochemical pathways, this compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic processes.
Comparison with Similar Compounds
®-1-(3-Pyridyl)ethanol: The enantiomer of (S)-1-(3-Pyridyl)ethanol, with similar chemical properties but different biological activities.
3-Pyridylmethanol: Lacks the chiral center, resulting in different reactivity and applications.
3-Pyridylcarboxylic acid: An oxidized form of this compound with distinct chemical properties.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. Its ability to participate in a variety of chemical reactions and its applications in diverse fields further highlight its significance.
Biological Activity
(S)-1-(3-Pyridyl)ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antioxidant, and genotoxicity research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
This compound, with the chemical formula CHNO, is a pyridine derivative. Its structure features a hydroxyl group attached to a pyridine ring, which is significant for its biological interactions. The compound has been studied for its pharmacological properties and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing the pyridine nucleus, including this compound, exhibit substantial antimicrobial properties. A study highlighted that derivatives with a 3-pyridyl moiety demonstrated high antibacterial activity against various Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from less than 3.09 to 500 µg/mL .
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | < 3.09 |
Enterococcus faecalis | < 10 | |
Escherichia coli | < 50 |
The presence of additional functional groups, such as hydroxyl or methoxy groups, enhances the biological activities of these compounds .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Studies have shown that pyridine derivatives can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is attributed to the electron-donating ability of the hydroxyl group in the compound .
Genotoxicity Studies
Genotoxicity assessments have revealed that this compound may influence DNA damage responses. In experiments involving nitrosamine-induced DNA damage in Escherichia coli, ethanol treatment prior to exposure reduced genotoxic effects significantly . However, when administered after a prolonged period, ethanol appeared to enhance DNA damage, indicating a complex interaction between ethanol and nitrosamines that may also involve this compound as a metabolite.
Case Studies and Clinical Relevance
A notable case study examined the urinary excretion patterns of this compound following the administration of related compounds in canine models. The results indicated that this compound is metabolized and excreted in conjugated forms, suggesting its potential role as a biomarker for exposure to pyridine derivatives in toxicological studies .
Properties
IUPAC Name |
(1S)-1-pyridin-3-ylethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDUEBURHKSKDG-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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